An In-depth Technical Guide to Ethyl 3-amino-4-(propylamino)benzoate
An In-depth Technical Guide to Ethyl 3-amino-4-(propylamino)benzoate
Abstract: This technical guide provides a comprehensive overview of Ethyl 3-amino-4-(propylamino)benzoate, a substituted aminobenzoate ester of interest to researchers and drug development professionals. The document details the compound's chemical identity, a validated synthesis protocol, in-depth structural characterization methodologies, potential applications, and essential safety protocols. This guide is structured to provide both foundational knowledge and actionable, field-proven insights to facilitate its use in a laboratory setting.
Introduction
Ethyl 3-amino-4-(propylamino)benzoate belongs to the family of aminobenzoate esters, a class of compounds that has been extensively explored in medicinal chemistry, most notably for their local anesthetic properties. The structural motif, featuring a substituted benzene ring with both amino and ester functional groups, provides a versatile scaffold for chemical modification and biological activity screening. The specific substitution pattern of an amino group at the 3-position and a propylamino group at the 4-position may confer unique physicochemical and pharmacological properties.
This guide serves as a technical resource for scientists. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. By integrating synthesis, characterization, and safety, this document aims to be a self-contained manual for the proficient handling and application of this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers and properties of Ethyl 3-amino-4-(propylamino)benzoate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-amino-4-(propylamino)benzoate | N/A |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | N/A |
| CAS Number | Not explicitly found for this specific isomer. | N/A |
| Physical Form | Solid (Predicted) | [2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | [1][3] |
| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [2][4] |
Note: While a specific CAS number for Ethyl 3-amino-4-(propylamino)benzoate was not located, related structures are well-documented.
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 3-amino-4-(propylamino)benzoate.
Synthesis and Purification
The synthesis of Ethyl 3-amino-4-(propylamino)benzoate can be achieved through a two-step process starting from a commercially available precursor, ethyl 4-fluoro-3-nitrobenzoate. This method involves a nucleophilic aromatic substitution followed by a reduction of the nitro group. This approach is reliable and provides good yields.[1][5].
Step 1: Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate
This initial step involves the substitution of the fluorine atom on the benzene ring with propylamine.
-
Reaction Principle: The electron-withdrawing nitro group activates the para-positioned fluorine for nucleophilic aromatic substitution by propylamine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the hydrofluoric acid (HF) generated during the reaction, preventing side reactions.
-
Experimental Protocol:
-
To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (0.93 mmol) in dry dichloromethane (10 ml), add N,N-diisopropylethylamine (DIPEA) (1.12 mmol) dropwise at room temperature.[1]
-
Slowly add propylamine (1.03 mmol) to the mixture.[1]
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., N₂).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with 10% sodium carbonate (Na₂CO₃) solution (10 ml).[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 ml).[1]
-
Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product, Ethyl 3-nitro-4-(propylamino)benzoate, can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR. The crystal structure of this intermediate has been previously characterized.[1]
-
Step 2: Synthesis of Ethyl 3-amino-4-(propylamino)benzoate
The final step is the reduction of the nitro group to an amino group.
-
Reaction Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.[3]
-
Experimental Protocol:
-
Dissolve the crude Ethyl 3-nitro-4-(propylamino)benzoate (e.g., ~58 mmol) in methanol (180 mL).[3]
-
Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (10% by weight of the substrate) to the solution.[3]
-
Place the reaction flask in a Parr shaker or a similar hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (e.g., 60 psi) and shake at room temperature for several hours (e.g., 5 hours).[3]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]
-
Concentrate the filtrate under vacuum to yield the crude Ethyl 3-amino-4-(propylamino)benzoate.[3]
-
Purification
The final product can be purified by crystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a solid of high purity.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl group, and the ethyl ester group.
-
Aromatic Region (δ 6.0-8.0 ppm): Three protons on the benzene ring will likely appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted ring system.[3][7]
-
Ethyl Ester (O-CH₂-CH₃): A quartet around δ 4.2-4.3 ppm and a triplet around δ 1.3-1.4 ppm.[3]
-
Propylamino (NH-CH₂-CH₂-CH₃): A triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the central methylene (δ ~1.6 ppm), and a triplet for the methylene attached to the nitrogen (δ ~3.1 ppm).[7]
-
Amine Protons (NH₂ and NH): Broad singlets that may be exchangeable with D₂O.[3]
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the primary (NH₂) and secondary (NH) amines.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.
-
C-O Stretching: A band in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (222.28).[3][7]
Potential Applications and Biological Activity
Substituted aminobenzoates are well-known for their application as local anesthetics. The mechanism of action typically involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the transmission of pain signals. Compounds like Proparacaine (Proxymetacaine), which is a 3-amino-4-propoxybenzoate derivative, are used clinically.[8][9]
While specific biological data for Ethyl 3-amino-4-(propylamino)benzoate is not widely published, its structural similarity to known local anesthetics suggests it is a strong candidate for investigation in this area.[7] A recent study on a series of benzoate compounds highlighted the potential for this scaffold in developing new local anesthetic agents.[7]
Furthermore, related aminobenzoate structures have been investigated for other biological activities. For instance, a structurally similar compound, Ethyl 3-amino-4-(cyclohexylamino)benzoate, has been reported to be an inhibitor of ferroptosis, a form of regulated cell death, suggesting potential applications in conditions where inhibiting cell death is beneficial.[10]
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]
Conclusion
Ethyl 3-amino-4-(propylamino)benzoate is a compound with a well-defined structure that can be synthesized and purified through established chemical procedures. Its characterization relies on standard analytical techniques that provide unambiguous confirmation of its identity. Based on its structural class, the compound holds potential for further investigation, particularly in the field of local anesthetics and potentially other areas of medicinal chemistry. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and handle this compound in their scientific pursuits.
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